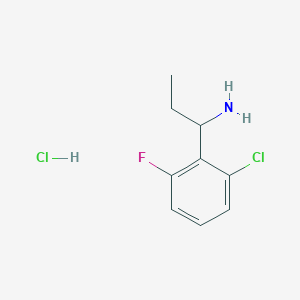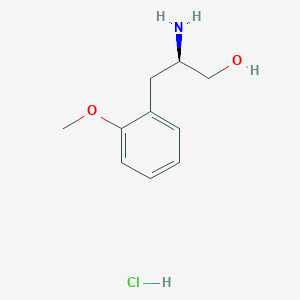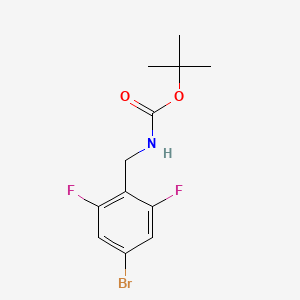
3-(Difluoromethyl)-5-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-5-hydroxybenzonitrile is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) and a hydroxy group (-OH) attached to a benzonitrile core
作用機序
Target of Action
The primary target of 3-(Difluoromethyl)-5-hydroxybenzonitrile is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the mitochondrial respiratory chain, playing a crucial role in energy production within cells .
Mode of Action
This compound acts by inhibiting the succinate dehydrogenase enzyme . This inhibition disrupts the normal functioning of the enzyme, leading to an interruption in energy production and the growth of the organism . The compound’s interaction with its target results in the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species .
Biochemical Pathways
The compound affects the citric acid cycle and the mitochondrial respiratory chain by inhibiting the succinate dehydrogenase enzyme . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source. The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
It is known that the presence of the difluoromethyl group can greatly improve the lipophilic pharmacokinetic properties of drug molecules This suggests that the compound may have good bioavailability
Result of Action
The result of the action of this compound is the inhibition of growth in the target organisms. By inhibiting the succinate dehydrogenase enzyme, the compound disrupts energy production within the cell, leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a hydroxybenzonitrile precursor using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-5-hydroxybenzonitrile may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products
The major products formed from these reactions include difluoromethylated ketones, primary amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(Difluoromethyl)-5-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)-5-hydroxybenzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-4-hydroxybenzonitrile: Similar structure but with the hydroxy group in a different position.
Uniqueness
3-(Difluoromethyl)-5-hydroxybenzonitrile is unique due to the specific positioning of the difluoromethyl and hydroxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
3-(difluoromethyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)6-1-5(4-11)2-7(12)3-6/h1-3,8,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJFEPKRTUHYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trimethyl-[9,9,18,18-tetrakis(4-hexylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane](/img/structure/B8098684.png)


![[6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol](/img/structure/B8098703.png)





![tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B8098760.png)

![(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B8098766.png)

